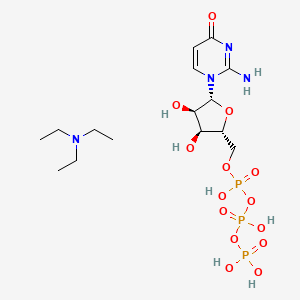
Isocytidine Triphosphate Triethylamine Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocytidine triphosphate triethylamine salt is a phosphorylated derivative of isocytidine, a nucleoside analog. This compound is a fundamental constituent in the biomedical industry, particularly in the synthesis of nucleic acids. It acts as a substrate for DNA and RNA polymerases, making it indispensable in combating specific viral ailments and malignancies by impeding viral replication and disrupting tumor proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isocytidine triphosphate triethylamine salt typically involves the phosphorylation of isocytidine. The process begins with the protection of the hydroxyl groups on the ribose moiety, followed by the introduction of the triphosphate group. The final step involves the deprotection of the hydroxyl groups and the formation of the triethylamine salt. This multi-step synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific reagents such as phosphoramidites and pyrophosphate .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Isocytidine triphosphate triethylamine salt undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the nucleoside.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphoramidites, pyrophosphate, and various protecting groups. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving high yields and purity .
Major Products Formed
The major products formed from these reactions include the triphosphate derivative of isocytidine and its various protected intermediates. These products are essential for further applications in nucleic acid synthesis and biomedical research .
Wissenschaftliche Forschungsanwendungen
Isocytidine triphosphate triethylamine salt has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acids and their analogs.
Biology: Acts as a substrate for DNA and RNA polymerases, facilitating the study of genetic processes.
Medicine: Employed in antiviral and anticancer therapies by inhibiting viral replication and tumor growth.
Industry: Utilized in the production of diagnostic kits and therapeutic agents
Wirkmechanismus
The mechanism of action of isocytidine triphosphate triethylamine salt involves its incorporation into nucleic acids by DNA and RNA polymerases. Once incorporated, it disrupts the normal replication process of viruses and cancer cells, leading to the inhibition of their proliferation. The molecular targets include viral RNA-dependent RNA polymerase and cellular DNA polymerase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine triphosphate: Another nucleoside triphosphate used in nucleic acid synthesis.
Uridine triphosphate: Involved in carbohydrate metabolism and glycogen synthesis.
Thymidine triphosphate: A key component in DNA synthesis.
Uniqueness
Isocytidine triphosphate triethylamine salt is unique due to its specific structure, which allows it to act as a potent inhibitor of viral replication and tumor growth. Its ability to be incorporated into nucleic acids by polymerases makes it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C15H31N4O14P3 |
|---|---|
Molekulargewicht |
584.35 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C9H16N3O14P3.C6H15N/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;1-4-7(5-2)6-3/h1-2,4,6-8,14-15H,3H2,(H,19,20)(H,21,22)(H2,10,11,13)(H2,16,17,18);4-6H2,1-3H3/t4-,6-,7-,8-;/m1./s1 |
InChI-Schlüssel |
MFMPKINPVBGLQD-IAIGYFSYSA-N |
Isomerische SMILES |
CCN(CC)CC.C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Kanonische SMILES |
CCN(CC)CC.C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N{2-[4-(7-chloroquinolin-4-yl)piperzine-1-yl]-4,5-dihydroxy-6-(hydroxmethyl)oxan-3-yl}acetamide](/img/structure/B13863320.png)


![tert-butyl N-[3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]propyl]carbamate](/img/structure/B13863331.png)





![Tert-butyl 2-[benzyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13863359.png)


![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
